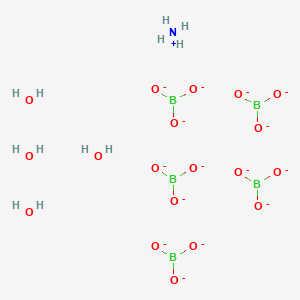

Azanium;pentaborate;tetrahydrate

Description

Historical Trajectories and Foundational Investigations of Ammonium (B1175870) Borates

The study of ammonium borates has roots in the broader exploration of boron chemistry. An early British patent from 1897 described a reaction between alkaline earth tetraborates and ammonium salts, initially believed to produce ammonium tetraborate (B1243019). google.com However, later studies, such as those by Sallay, corrected this understanding, demonstrating that the reaction actually yields ammonium pentaborate. google.com

A significant method for producing ammonium pentaborate involves the reaction of borax (B76245) with ammonium chloride in an aqueous solution. google.com Another established synthesis method is the controlled reaction of boric acid with ammonia (B1221849) and water. guidechem.comwikipedia.orgborax.com These foundational preparation techniques have been crucial for enabling further research into the compound's properties and applications.

Evolution of Research Paradigms for Azanium;pentaborate;tetrahydrate

Initial research on this compound was largely driven by its practical applications in various industries. Its role as a flame retardant in materials like cellulose (B213188), polymers, and wood has been a long-standing area of investigation. borax.comborax.com The compound's ability to form a protective char layer upon heating makes it an effective fire-retardant. borax.com

Over time, the focus of research has expanded to include more specialized and advanced applications. For instance, high-purity grades of ammonium pentaborate are essential in the manufacturing of electrolytic capacitors, where it aids in forming a thin oxide film on aluminum foil. borax.comborax.com The compound's utility as a flux in welding, soldering, and brazing applications, particularly for stainless steel and non-ferrous metals where alkali borates are unsuitable, has also been a subject of study. borax.com

More recently, research has ventured into novel areas. Scientists are exploring its use in preparing boron-nitrogen co-doped porous carbon materials for supercapacitors. guidechem.com Additionally, its potential in proteomics research and as a component in drug formulation to enhance solubility is being investigated. chemimpex.comscbt.com

Contemporary Scope and Scholarly Significance of this compound Studies

The current scientific landscape for this compound is characterized by a multidisciplinary approach. Its established uses continue to be refined, while new and innovative applications are constantly being explored. The compound's low toxicity and environmental safety profile make it a preferable alternative to other flame retardants, aligning with the growing emphasis on sustainable and green chemistry. chemimpex.com

A significant area of contemporary research involves its application in agriculture as a source of boron in fertilizers and as a buffering agent to stabilize soil pH. chemimpex.com In the field of materials science, its role in creating advanced materials with specific properties, such as nonlinear optical (NLO) crystals, is a key focus. researchgate.net The synthesis of novel non-metal cation pentaborate salts using amino acids is also an active area of research, with potential applications in hydrogen storage. nih.gov

The ongoing investigation into the thermal decomposition behavior of ammonium pentaborate contributes to a deeper understanding of its properties and informs its use in high-temperature applications. dntb.gov.ua The scholarly significance of this compound is underscored by its versatility, finding applications in fields ranging from materials science and electronics to agriculture and pharmaceuticals. guidechem.comborax.comchemimpex.com

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | (NH₄)B₅O₈·4H₂O |

| Molecular Weight | 272.15 g/mol chemimpex.com |

| Appearance | White crystalline powder/granules borax.comchemimpex.com |

| Density | 1.58 g/cm³ chemimpex.com |

| Melting Point | Decomposes around 110 °C chemimpex.com |

| Solubility in Water | Soluble wikipedia.org |

| Solubility in Alcohol | Insoluble guidechem.com |

| CAS Number | 12046-04-7 chemimpex.com |

Theoretical Chemical Composition of this compound

| Component | Percentage by Weight |

| Boric Oxide (B₂O₃) | 63.95% borax.com |

| Ammonium Oxide ((NH₄)₂O) | 9.57% borax.com |

| Water of Crystallization (H₂O) | 26.48% borax.com |

Structure

2D Structure

Properties

Molecular Formula |

B5H12NO19-14 |

|---|---|

Molecular Weight |

384.2 g/mol |

IUPAC Name |

azanium;pentaborate;tetrahydrate |

InChI |

InChI=1S/5BO3.H3N.4H2O/c5*2-1(3)4;;;;;/h;;;;;1H3;4*1H2/q5*-3;;;;;/p+1 |

InChI Key |

UBSDVMILFUCPGU-UHFFFAOYSA-O |

Canonical SMILES |

B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].B([O-])([O-])[O-].[NH4+].O.O.O.O |

Origin of Product |

United States |

Synthetic Methodologies and Crystallization Science of Azanium;pentaborate;tetrahydrate

Solution-Phase Synthesis Routes

The synthesis of azanium;pentaborate;tetrahydrate, more commonly known as ammonium (B1175870) pentaborate tetrahydrate, is primarily achieved through various solution-phase routes. These methods offer control over the crystallization process, influencing the purity, size, and morphology of the resulting crystals.

Controlled Aqueous Crystallization Techniques

Controlled crystallization from aqueous solutions is a fundamental approach for producing ammonium pentaborate tetrahydrate. This involves the careful manipulation of conditions to induce the formation of solid crystals from a supersaturated solution.

Slow Evaporation Solution Growth Methodologies

A widely employed technique for growing single crystals of ammonium pentaborate tetrahydrate is the slow evaporation method. researchgate.net This process involves dissolving the raw materials in a suitable solvent, typically water, and allowing the solvent to evaporate slowly at a constant temperature. As the solvent evaporates, the concentration of the solute increases, leading to a supersaturated state and subsequent crystal growth.

Research has demonstrated the successful growth of pure and doped ammonium pentaborate crystals using this technique. researchgate.net For instance, the addition of materials like di-sodium sulfide (B99878) (Na2S) nanoparticles to the aqueous solution of ammonium pentaborate has been studied to modify the properties of the resulting crystals. researchgate.net The slow evaporation method allows for the formation of well-defined crystals, and qualitative and quantitative morphological studies have been conducted on the α and β phases of ammonium pentaborate tetrahydrate crystals obtained through this process. researchgate.net

Slow Cooling Methodologies

Another effective method for the crystallization of ammonium pentaborate tetrahydrate is slow cooling. This technique involves dissolving the solute in a solvent at an elevated temperature to create a saturated solution and then gradually lowering the temperature. The solubility of ammonium pentaborate tetrahydrate decreases as the temperature drops, resulting in a supersaturated solution from which crystals precipitate.

For example, a process for producing ammonium tetraborate (B1243019) and ammonium pentaborate involves cooling a reaction solution to below 15°C and allowing it to sit overnight to facilitate the formation of a large amount of precipitate. guidechem.com In another instance, after reacting borax (B76245) and ammonium chloride, the resulting slurry was cooled to 0°C to precipitate the ammonium pentaborate. google.com

Precipitation from Boric Acid and Ammonium Sources

Ammonium pentaborate tetrahydrate can be readily synthesized by the controlled reaction of boric acid and an ammonium source, such as ammonia (B1221849) or ammonium hydroxide (B78521), in an aqueous medium. wikipedia.orgborax.comborax.com This method is a common industrial process for producing this compound. borax.comborax.com

The general reaction involves the neutralization of boric acid with ammonia. The stoichiometry of the reactants is crucial in determining the final product. By carefully controlling the molar ratios and reaction conditions, high-purity ammonium pentaborate tetrahydrate can be precipitated. For instance, one method describes the slow addition of purified boric acid to concentrated ammonia water while maintaining the temperature at 35±2°C. guidechem.com After the boric acid dissolves completely, the solution is cooled to induce precipitation, yielding a high-purity product. guidechem.com

| Reactant 1 | Reactant 2 | Key Condition | Outcome |

| Boric Acid | Ammonia/Ammonium Hydroxide | Controlled temperature and reactant ratios | Precipitation of Ammonium Pentaborate Tetrahydrate |

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal methods represent another avenue for the synthesis of borate (B1201080) compounds. While specific detailed research on the direct hydrothermal or solvothermal synthesis of this compound is not extensively documented in the provided context, related applications of these techniques suggest their potential. For example, a microwave-assisted hydrothermal treatment using ammonium pentaborate tetrahydrate as a boron and nitrogen source has been employed to prepare boron-nitrogen co-doped porous carbon materials. guidechem.com This indicates that the pentaborate structure is reactive under hydrothermal conditions.

Reaction from Borax and Ammonium Chloride Systems

A well-established method for the production of ammonium pentaborate involves the reaction of borax (sodium tetraborate) with ammonium chloride in an aqueous solution. google.comacs.orgacs.org This process typically involves heating the aqueous mixture to drive the reaction and distill off the ammonia produced. google.com

The reaction can be summarized as follows: Na2B4O7 + 2NH4Cl → 2NaCl + (NH4)2B4O7 The diammonium tetraborate formed can then be converted to ammonium pentaborate.

Following the reaction, ammonium pentaborate is precipitated from the solution. google.com The resulting mother liquor contains dissolved sodium chloride and some remaining ammonium pentaborate. google.com Further processing, such as evaporation and cooling, can be employed to increase the yield of the ammonium pentaborate precipitate. google.com For instance, a described method involves concentrating the mother liquor by passing air over its surface until a smaller volume of supernatant remains over the precipitated salts. google.com

| Starting Material 1 | Starting Material 2 | Key Process Steps | Product |

| Borax (Sodium Tetraborate) | Ammonium Chloride | Aqueous reaction, distillation of ammonia, precipitation | Ammonium Pentaborate |

Optimization of Reaction Parameters and Stoichiometry

The synthesis of this compound is typically achieved through the controlled reaction of boric acid and ammonia in an aqueous solution. wikipedia.orgborax.com The stoichiometry of the reactants is a critical factor influencing the formation and purity of the final product.

A common method involves the slow addition of purified boric acid to concentrated ammonia water with continuous stirring. guidechem.com The reaction temperature is carefully controlled, often around 35±2°C, to ensure the reaction proceeds efficiently and to prevent the decomposition of the product. guidechem.com After the boric acid has been added and the solution becomes clear, the heating and stirring are stopped. guidechem.com

The molar ratio of the reactants is crucial. For instance, one method for producing an aqueous solution of ammonium pentaborate involves reacting 1.0 mole of an alkaline earth tetraborate with 2.0 moles of hydrochloric or nitric acid, followed by the addition of 1.0 mole of ammonia or ammonium hydroxide. google.com Another approach uses 1.25 moles of an alkaline earth tetraborate with 1.25 moles of sulfuric, sulfurous, or phosphoric acid, followed by 1.0 mole of ammonia or ammonium hydroxide to produce a solution with no residual ammonia. google.com

Optimization of reaction parameters such as temperature, time, and reactant ratios is essential for maximizing the yield and purity of the final product. researchgate.net For example, in the synthesis of other complex compounds, increasing the reaction temperature can lead to a higher yield up to an optimal point. researchgate.net

| Parameter | Optimized Condition | Source |

| Reactants | Boric acid, Ammonia water | guidechem.com |

| Temperature | 35±2°C | guidechem.com |

| Stirring | Slow and continuous during acid addition | guidechem.com |

Solid-State Synthesis and Mechanochemical Considerations

While solution-based methods are common, solid-state synthesis offers an alternative route for producing borate compounds. Research has shown that ammonium octaborate can spontaneously form at room temperature from solid-state mixtures of ammonium tetraborate and ammonium pentaborate. acs.orgnih.gov This suggests the potential for mechanochemical methods, where mechanical force is used to induce chemical reactions, as a viable pathway for the synthesis of complex borates. The solid-state formation of the heptaborate anion under ambient conditions highlights the potential for developing practical, solvent-free syntheses for industrially important borates. acs.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of this compound synthesis, this involves using environmentally benign reagents and conditions.

One approach that aligns with green chemistry is the use of fir bark as a raw material and this compound as a source of boron and nitrogen to prepare boron-nitrogen co-doped porous carbon materials. guidechem.com This method utilizes microwave-assisted hydrothermal treatment followed by high-temperature pyrolysis. guidechem.com Notably, this process avoids the use of strong acids, strong bases, or other toxic reagents, making it an environmentally friendly process. guidechem.com The development of solvent-free systems, as demonstrated in the synthesis of other chemical compounds, further exemplifies the application of green chemistry principles by reducing waste and potential environmental contamination. rsc.org

Purification Protocols and Single Crystal Growth Techniques for this compound

High-purity single crystals of this compound are essential for various research and technological applications. The purification of the initial product is a critical first step. Recrystallization is a common method used to purify the boric acid before it is used in the synthesis reaction. guidechem.com

Following synthesis, single crystals can be grown from a supersaturated solution. The low-temperature solution growth technique has been successfully employed to grow single crystals of pure and doped ammonium pentaborate. researchgate.net Another effective method for growing single crystals is the Sankaranarayanan-Ramasamy (SR) method. researchgate.net

The metastable zone width (MZW), a key parameter in crystallization, is affected by supersaturation, temperature, solution pH, cooling rate, and the presence of impurities. researchgate.net For ammonium biborate tetrahydrate, an increase in the concentration of impurities was found to widen the MZW. researchgate.net

| Technique | Purpose | Source |

| Recrystallization | Purification of starting materials (e.g., boric acid) | guidechem.com |

| Low-Temperature Solution Growth | Growth of single crystals | researchgate.net |

| Sankaranarayanan-Ramasamy (SR) Method | Growth of single crystals | researchgate.net |

| Fluidized Bed Crystallizer | Study of crystallization kinetics | harran.edu.tr |

Advanced Structural Characterization of Azanium;pentaborate;tetrahydrate

X-ray Diffraction Studies

X-ray diffraction (XRD) stands as a cornerstone technique for elucidating the three-dimensional arrangement of atoms within a crystalline solid. Through the analysis of diffraction patterns produced when X-rays interact with the electron clouds of the atoms in the crystal lattice, researchers can determine key structural parameters, including the size and shape of the unit cell, the symmetry of the crystal, and the precise positions of atoms.

Single-Crystal X-ray Diffraction Analysis: Determination of Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction offers the most detailed and unambiguous structural information. A seminal study on the α-phase of what is described as ammonium (B1175870) pentaborate tetrahydrate revealed it to be a dihydrate with the chemical formula NH₄[B₅O₆(OH)₄]·2H₂O. crystallography.net This investigation established that the compound crystallizes in the monoclinic system.

The determined unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal, are presented in the table below. The analysis also identified the space group as Pn , a non-centrosymmetric space group that provides a mathematical description of the symmetry elements present in the crystal structure. crystallography.net The presence of two formula units (Z=2) within the unit cell was also determined. crystallography.net

| Parameter | Value |

|---|---|

| a | 7.115(1) Å |

| b | 11.301(2) Å |

| c | 7.183(3) Å |

| β | 99.92(1)° |

| Crystal System | Monoclinic |

| Space Group | Pn |

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystalline Nature Assessment

For azanium;pentaborate;tetrahydrate, PXRD is instrumental in confirming the phase purity of synthesized samples. researchgate.netresearchgate.net The technique can distinguish between different hydrated forms, such as the tetrahydrate and the octahydrate, as well as any anhydrous phases that might be present. researchgate.net Furthermore, the sharpness and intensity of the diffraction peaks in a PXRD pattern provide a qualitative assessment of the material's crystalline nature; sharp, well-defined peaks are indicative of a highly crystalline material. The existence of both α and β phases of ammonium pentaborate tetrahydrate has been reported, and PXRD would be a key method to differentiate between these polymorphs. energy.gov Standardized powder diffraction data for ammonium borate (B1201080) hydrate (B1144303) (NH₄B₅O₈·4H₂O) is available in the Powder Diffraction File (PDF) maintained by the International Centre for Diffraction Data (ICDD), providing a reference for phase identification. nist.gov

High-Resolution X-ray Diffractometry (HRXRD) for Crystalline Perfection Evaluation

High-Resolution X-ray Diffractometry (HRXRD) is a powerful, non-destructive technique employed to evaluate the crystalline perfection of single crystals. By analyzing the shape and width of the diffraction peaks (rocking curve), HRXRD can provide quantitative information about defects, such as mosaic spread, lattice strain, and the presence of low-angle grain boundaries.

Studies on single crystals of ammonium pentaborate have utilized HRXRD to assess their quality. crystallography.netresearchgate.net For instance, the full width at half maximum (FWHM) of the diffraction curve for a pure ammonium pentaborate single crystal was found to be 14.5 arcseconds, indicating a high degree of crystalline perfection. crystallography.net The introduction of dopants, such as lanthanum, was shown to affect the crystalline quality, as evidenced by an increase in the FWHM to 57 arcseconds. crystallography.net Such analyses are crucial for applications where crystalline perfection is paramount, for example, in nonlinear optical materials.

Elucidation of Boron-Oxygen Framework Topology and Anionic Structure

The fundamental building block of the anionic structure in this compound is the complex pentaborate ion, [B₅O₆(OH)₄]⁻. Single-crystal X-ray diffraction has been pivotal in elucidating the intricate topology of this boron-oxygen framework. crystallography.net

The pentaborate anion consists of two fused six-membered rings, each containing boron and oxygen atoms. These rings share a common spiro-boron atom, which is tetrahedrally coordinated to four oxygen atoms. The remaining four boron atoms are each trigonally coordinated to three oxygen atoms. Four of the oxygen atoms in the framework are present as hydroxyl groups (-OH). A view of the pentaborate ion with its bond distances and angles has been determined, providing a detailed picture of its geometry. crystallography.net This complex, three-dimensional anionic structure forms the backbone of the crystal lattice.

Analysis of Hydrogen Bonding Networks and Hydration State

The crystal structure of this compound is further stabilized by an extensive network of hydrogen bonds. These interactions involve the ammonium cations (NH₄⁺), the hydroxyl groups of the pentaborate anions, and the water molecules of hydration.

Thermal X-ray Diffraction for Anisotropic Thermal Expansion Characterization

Thermal X-ray diffraction is a technique used to study the changes in a material's crystal structure as a function of temperature. This allows for the determination of thermal expansion coefficients, which can be anisotropic in non-cubic crystal systems, meaning the material expands or contracts at different rates along different crystallographic directions.

Spectroscopic Investigations

Spectroscopy is a fundamental tool for probing the atomic and molecular structure of this compound. By analyzing the interaction of the material with electromagnetic radiation, detailed information about its vibrational modes, electronic transitions, and elemental composition can be obtained.

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups and elucidating the molecular structure of this compound. These methods probe the vibrational modes of the constituent atoms, providing a unique spectral fingerprint of the compound. jlu.edu.cnresearchgate.net

In the FT-IR spectrum of this compound, characteristic absorption bands confirm the presence of the azanium (ammonium, NH₄⁺) ion, the pentaborate anion [B₅O₆(OH)₄]⁻, and water of hydration. researchgate.netresearchgate.net The vibrations associated with the B-O bonds in the borate rings are particularly significant. Asymmetric stretching of trigonal (BO₃) and tetrahedral (BO₄) boron units gives rise to strong absorptions, typically observed in the 1500-1300 cm⁻¹ and 1100-900 cm⁻¹ regions, respectively. nih.govresearchgate.net A band around 925 cm⁻¹ is often considered diagnostic for the pentaborate anion. nih.gov The presence of N-H stretching vibrations from the ammonium cation is evident as a broad band in the high-wavenumber region (above 3000 cm⁻¹), while O-H stretching from water molecules also appears in this area. nih.gov

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectra help to confirm the structure of the pentaborate anion framework. jlu.edu.cn A strong, sharp band observed around 516 cm⁻¹ in the Raman spectrum has been attributed to the symmetric "breathing" vibration of the borate rings. jlu.edu.cn

Table 1: Key Vibrational Modes in this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

|---|---|---|

| N-H Stretching | > 3000 | FT-IR, Raman |

| O-H Stretching (Water) | > 3000 | FT-IR, Raman |

| Asymmetric B-O Stretching (BO₃) | 1500 - 1300 | FT-IR |

| Asymmetric B-O Stretching (BO₄) | 1100 - 900 | FT-IR |

| Symmetric Borate Ring Breathing | ~ 516 | Raman |

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for investigating the local atomic environment and connectivity within this compound. By probing specific nuclei like ¹¹B, ¹H, and ¹⁴N, NMR provides detailed insights into the borate speciation and the structural arrangement of the ammonium cations and water molecules. nih.gov

¹¹B NMR is particularly informative for characterizing the boron coordination within the pentaborate anion. nih.gov The pentaborate anion, [B₅O₆(OH)₄]⁻, contains both three-coordinate trigonal boron (BO₃) and four-coordinate tetrahedral boron (BO₄) atoms. These distinct coordination environments give rise to different chemical shifts in the ¹¹B NMR spectrum. researchgate.net Typically, the signal for tetrahedral boron appears at a higher field (lower ppm value, around 1.2 ppm), while the signal for trigonal boron is found at a lower field (higher ppm value, around 13.3 ppm). researchgate.net The relative integration of these peaks can be used to confirm the ratio of trigonal to tetrahedral boron atoms within the structure.

¹H NMR spectroscopy helps to characterize the protons in the ammonium ion (NH₄⁺) and the water of hydration (H₂O). ¹⁴N NMR can provide information about the ammonium cation's local environment. Furthermore, advanced techniques like ¹H-¹¹B Heteronuclear Multiple Bond Correlation (HMBC) can establish through-space or through-bond correlations between proton and boron nuclei, further elucidating the structure. nih.gov

Table 2: Typical ¹¹B NMR Chemical Shifts for Borate Species

| Boron Species | Coordination | Typical Chemical Shift (δ, ppm) |

|---|---|---|

| Pentaborate (tetrahedral B) | BO₄ | ~ 1.2 |

| Pentaborate (trigonal B) | BO₃ | ~ 13.3 |

| Boric Acid (B(OH)₃) | BO₃ | ~ 19.4 |

Photoluminescence (PL) spectroscopy investigates the light emitted by a material after it has absorbed photons. For this compound, PL studies reveal information about its electronic structure and the presence of any luminescent centers or defects. researchgate.netresearchgate.net

When excited by a suitable wavelength, single crystals of this compound have been shown to exhibit luminescence. researchgate.netresearchgate.net Emission spectra typically show distinct peaks, with studies reporting violet and green emissions. researchgate.netresearchgate.net One study identified a specific emission at 500 nm. researchgate.net This luminescence behavior suggests the presence of electronic transitions within the material's band gap, which could be related to intrinsic structural features or trace impurities. The analysis of PL spectra is valuable for assessing the optical quality of the crystals and their potential for applications in photonic devices. researchgate.net

Ultraviolet-Visible Near-Infrared (UV-Vis-NIR) spectroscopy is used to measure the absorption and transmission of light through a material as a function of wavelength. nih.gov This analysis is critical for determining the optical transparency window and the electronic band gap of this compound. researchgate.net

Studies on single crystals of this compound show that they possess a wide optical transmission window, extending from the ultraviolet to the near-infrared region (typically from around 230-250 nm to 900 nm). researchgate.net The point at which the material begins to strongly absorb UV light is known as the lower cut-off wavelength. For this compound, the cut-off wavelength has been reported to be around 230 nm and 252 nm in different studies. researchgate.net This high transparency in the visible and near-IR regions is a key property for optical applications. researchgate.net

From the absorption data, the optical band gap (Eg) can be calculated. The band gap represents the minimum energy required to excite an electron from the valence band to the conduction band. For this compound, the optical band gap has been determined to be approximately 5.20 eV to 5.61 eV. researchgate.net This large band gap is consistent with the material's transparency in the visible spectrum and classifies it as an insulator or a wide-bandgap semiconductor. researchgate.netnih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. xpsdatabase.net For this compound, XPS can verify the presence of boron, oxygen, and nitrogen and provide insight into their bonding environments. nih.govresearchgate.net

By irradiating the sample with X-rays, photoelectrons are emitted, and their kinetic energy is measured. The binding energy of these electrons is characteristic of the element and its oxidation state. The B 1s spectrum for borate compounds typically shows peaks corresponding to boron-oxygen bonds. researchgate.net The exact binding energy can help distinguish between different borate environments. For instance, B 1s peaks for metal-bonded boron or boron in oxides appear in the range of 186-188 eV. researchgate.net Similarly, the O 1s spectrum provides information about the oxygen atoms in the borate network and in the water molecules. britglass.org.uk The N 1s spectrum would confirm the chemical state of the nitrogen in the azanium cation.

Thermal Analysis Techniques for Structural Stability and Transformation

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), are essential for determining the thermal stability, decomposition pathways, and phase transitions of this compound. asu.eduresearchgate.net

TGA measures the change in mass of a sample as a function of temperature. For this compound, the TGA curve typically shows distinct mass loss steps. The initial mass loss is associated with dehydration, the removal of the four water molecules of crystallization. This process is reported to begin at approximately 110°C. researchgate.netborax.comborax.com Following dehydration, further heating leads to the decomposition of the anhydrous ammonium pentaborate. This second stage involves the loss of ammonia (B1221849) (deamination) and the ultimate formation of boric oxide (B₂O₃) as the final residue at high temperatures. researchgate.netacs.orgacs.org

DTA/DSC measures the difference in temperature between a sample and a reference material or the heat flow into or out of the sample as a function of temperature. These curves reveal whether physical or chemical changes are endothermic (heat absorbing) or exothermic (heat releasing). The dehydration of this compound corresponds to a sharp endothermic peak on the DTA/DSC curve. researchgate.netresearchgate.net Subsequent decomposition steps also appear as distinct thermal events. researchgate.netnih.gov The thermal stability up to 110°C is a critical parameter for its storage and application in various formulations. borax.comborax.com

Table 3: Thermal Decomposition Stages of this compound

| Temperature Range (°C) | Process | Technique |

|---|---|---|

| ~ 110 - 175 | Dehydration (Loss of H₂O) | TGA/DSC/DTA |

| > ~430 | Deamination (Loss of NH₃) and decomposition to B₂O₃ | TGA/DSC/DTA |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Dehydration and Decomposition Pathways

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques to investigate the thermal decomposition of materials. asu.edunktechnic.com For ammonium pentaborate hydrates, these analyses reveal a multi-step decomposition process.

Studies on ammonium pentaborate show that its thermal decomposition to boron oxide occurs in two primary stages: dehydration followed by deamination. researchgate.netcapes.gov.br For the tetrahydrate form, the process begins at approximately 110°C (230°F), where it starts to lose two of its four water molecules. borax.comborax.com Upon further heating, the remaining water of hydration is released, followed by the decomposition of the anhydrous salt into boric oxide and ammonia. borax.com

A related compound, ammonium pentaborate octahydrate, shows a dehydration process in the temperature range of 165-175°C. researchgate.net The deamination step, which is consistent for different ammonium borates, occurs at higher temperatures, typically between 310-335°C. researchgate.net DTA curves for ammonium pentaborate generally show two endothermic peaks, corresponding to the energy absorbed during the dehydration and deamination processes, respectively. researchgate.net

The precise temperatures and weight loss percentages associated with these decomposition steps are critical for applications where the material is exposed to high temperatures.

Table 1: Thermal Decomposition Stages of Ammonium Pentaborate

| Decomposition Stage | Temperature Range | Process |

|---|---|---|

| Initial Dehydration | ~110°C | Loss of 2 moles of water (for tetrahydrate) |

| Final Dehydration | >110°C | Loss of remaining 2 moles of water |

Note: Data is compiled from studies on ammonium pentaborate tetrahydrate and octahydrate. borax.comresearchgate.net

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Stability

DSC analyses have been performed on ammonium pentaborate to investigate its thermal properties. nih.gov The technique can precisely identify endothermic events, like the loss of water of hydration, and exothermic events. For ammonium pentaborate tetrahydrate, DSC scans would show endothermic peaks corresponding to the multi-step dehydration process and subsequent decomposition. borax.comresearchgate.net The temperatures of these peaks provide quantitative data on the thermal stability of the crystal structure. By modulating the temperature program, DSC can also separate overlapping thermal events, offering a more detailed picture of the decomposition pathway. eag.com

While specific DSC curve data for this compound is not detailed in readily available literature, the technique is confirmed as a standard method for its thermal characterization. nih.gov For comparison, DSC studies on ammonium nitrate (B79036) reveal multiple solid-solid phase transitions before its melting point, illustrating the sensitivity of DSC in detecting subtle structural changes. williams.edu

Calorimetric Measurements: Heat Capacity and Derived Thermodynamic Functions

Calorimetric measurements provide fundamental thermodynamic data, such as heat capacity (Cₚ), which is crucial for chemical engineering calculations and for understanding the energetic properties of a material.

The heat capacity of ammonium pentaborate tetrahydrate has been precisely measured over a wide temperature range. One study conducted adiabatic calorimeter measurements from approximately 11 K to 370 K. nih.gov These measurements yielded smoothed values for molar heat capacity and other derived thermodynamic functions like entropy and enthalpy. nih.gov The data show a continuous increase in heat capacity with temperature, without any sharp anomalies indicative of first-order phase transitions within the measured range. nih.govumich.edu

Table 2: Molar Heat Capacity and Derived Thermodynamic Functions of this compound (NH₄B₅O₈·4H₂O) at Selected Temperatures

| Temperature (K) | Molar Heat Capacity (Cₚ) (J·mol⁻¹·K⁻¹) |

|---|---|

| 15 | 17.57 |

| 50 | 114.1 |

| 100 | 218.6 |

| 150 | 305.6 |

| 200 | 385.1 |

| 250 | 459.7 |

| 298.15 | 525.9 |

| 350 | 592.5 |

Data sourced from the National Bureau of Standards report on Calorimetric Properties of Some Alkali Pentaborate Hydrates. nih.gov

Microscopic and Morphological Studies

Microscopy techniques are vital for visualizing the crystal structure, surface morphology, and internal defects of this compound.

Scanning Electron Microscopy (SEM) for Crystal Habit and Microstructure

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of materials. mpg.de For this compound, which is typically produced as white crystalline granules, SEM reveals the habit and microstructure of these crystals. borax.com

Transmission Electron Microscopy (TEM) for Nanoscale Features and Defects

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the investigation of nanoscale features, crystal lattice defects, and dislocations. mpg.de While specific TEM studies focused solely on this compound are not prominent in the reviewed literature, the technique's capabilities are well-established for materials science.

TEM could be employed to examine the internal structure of ammonium pentaborate crystals, identify stacking faults or other imperfections in the crystal lattice, and characterize any nanoscale inclusions or secondary phases. Such information is critical for understanding the material's mechanical and optical properties at a fundamental level.

Other Complementary Characterization Methods

A variety of other analytical methods are used to complement the thermal and microscopic studies of this compound, providing a full picture of its structural and chemical properties.

X-Ray Diffraction (XRD): This is a fundamental technique used to determine the crystal structure and phase purity of the material. Studies have confirmed that ammonium pentaborate possesses an orthorhombic crystal structure. nih.govresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis is used to identify the functional groups present in the compound. For ammonium pentaborate, FTIR spectra would confirm the presence of B-O bonds within the pentaborate anion, N-H bonds of the azanium cation, and O-H bonds from the water of hydration. nih.gov

Raman Spectroscopy: Similar to FTIR, Raman spectroscopy probes the vibrational modes of the molecule and is used to characterize the anionic group and bond formations within the crystal lattice. researchgate.net

Stress-Optical Analysis: The response of ammonium pentaborate crystals to mechanical stress has also been investigated, providing information on its stress birefringence properties under linear and hydrostatic pressures. semanticscholar.org

These complementary techniques, when used in conjunction, provide a robust and detailed characterization of this compound.

Microhardness Measurements for Mechanical Properties

The mechanical stability of this compound has been evaluated using Vickers microhardness testing. researchgate.net This method provides insight into the material's resistance to plastic deformation. Studies on l-prolinium fumarate (B1241708) (LPFA) crystals, a related organic-inorganic hybrid material, show a work hardening coefficient of 3.8, indicating its mechanical robustness. researchgate.net For this compound, analysis of its mechanical strength helps determine its suitability for applications requiring durable crystalline materials. researchgate.net

The Vickers microhardness test involves indenting the crystal with a diamond pyramid. The resulting indentation size is used to calculate the hardness value. This value, along with the work hardening coefficient, characterizes the material's mechanical behavior and its ability to withstand stress without significant damage. researchgate.net

Table 1: Mechanical Properties Data

| Parameter | Value/Finding | Compound |

|---|---|---|

| Mechanical Stability | Assessed via Vickers Microhardness | This compound |

Note: Data for LPFA is provided for comparative context of mechanical analysis on similar crystalline materials.

Dielectric Studies for Electrical Behavior and Conductivity Mechanisms

Dielectric studies on single crystals of this compound offer a view into its electrical properties and conductivity. These studies have been conducted over a temperature range of 100-400 K. researchgate.net A key finding is that for specific crystal cuts (Z and ZXl45 planes), the temperature coefficients of the longitudinal resonance vibration frequencies are zero at 273 K and 288 K, respectively. researchgate.net This indicates a high degree of stability in its electrical resonance behavior at these temperatures. For other standard cuts and vibration modes, the coefficients remain relatively constant across a wide temperature range. researchgate.net

The compound's conductivity mechanism is affirmed by the Jonscher power law, with a determined exponent 's' value of 0.984. researchgate.net Furthermore, the material exhibits a low dielectric constant and low dielectric loss, particularly at higher frequencies. researchgate.net These characteristics are indicative of high optical quality and suggest potential applications in nonlinear optical processes. researchgate.net The low dielectric values are crucial for minimizing energy loss in electrical applications. The relationship between salt concentration and conductivity has also been explored in related ammonium salt-based polymer electrolytes, where increased salt concentration can paradoxically lead to higher bulk resistance due to ion association, resulting in lower DC conductivity. mdpi.com

Table 2: Dielectric and Electrical Properties

| Parameter | Value/Finding | Temperature/Conditions |

|---|---|---|

| Temperature Coefficient of Resonance Frequency | Zero | 273 K (Z-cut), 288 K (ZXl45-cut) |

| Jonscher Law Exponent (s) | 0.984 | Not specified |

| Dielectric Constant | Low at high frequencies | High frequencies |

| Dielectric Loss | Low at high frequencies | High frequencies |

Mass Spectrometry (MS) for Gaseous Decomposition Products

The thermal decomposition of this compound has been investigated using techniques such as thermogravimetry (TG) and differential thermal analysis (DTA). researchgate.net These studies reveal a two-step decomposition process. researchgate.net The initial stage involves dehydration, where the compound loses its water of hydration. researchgate.netborax.com This is followed by a deamination step, resulting in the release of ammonia and the formation of boric oxide as the final residue. researchgate.netborax.com

The dehydration process for this compound occurs in a narrow temperature range of 165-175°C. researchgate.net The subsequent deamination step takes place between 310-335°C. researchgate.net While specific mass spectrometry data detailing all gaseous fragments is not extensively documented in the provided results, the primary gaseous products are known to be water vapor and ammonia. researchgate.netborax.com Mass spectrometry is a powerful tool for identifying such gaseous products by analyzing their mass-to-charge ratio, confirming the decomposition pathway. In related fields, such as the study of lithium-ion battery electrolytes, gas chromatography-mass spectrometry (GC-MS) is used to systematically identify thermal decomposition products. semanticscholar.orgrsc.org

Table 3: Thermal Decomposition Data

| Decomposition Stage | Temperature Range | Gaseous Products |

|---|---|---|

| Dehydration | 165-175°C | Water (H₂O) |

BET Analysis for Surface Area and Porosity (relevant for derivatives)

The Brunauer-Emmett-Teller (BET) analysis is a standard technique used to determine the specific surface area and porosity of materials by measuring gas adsorption. microanalysis.com.aumicromeritics.com This method is particularly relevant for characterizing the derivatives of this compound, such as catalysts or adsorbents, where surface properties are critical to their function. microanalysis.com.au The analysis involves exposing the material to a gas, typically nitrogen, at a controlled temperature and measuring the amount of gas adsorbed at various pressures. micromeritics.com

For materials with very low surface areas, krypton gas is often used instead of nitrogen to achieve greater accuracy. micromeritics.com The data from BET analysis provides the specific surface area (in m²/g), which is calculated from the monolayer capacity of the adsorbed gas. micromeritics.comerciyes.edu.tr Furthermore, by analyzing the full adsorption-desorption isotherm, information about the pore size distribution and total pore volume can be obtained using methods like the Barrett-Joyner-Halenda (BJH) analysis. nih.gov

While specific BET data for derivatives of this compound are not detailed in the search results, the technique is fundamental for evaluating materials used in applications like catalysis, where the surface area of both the active species and the support material influences reaction rates. microanalysis.com.au It is also crucial for characterizing adsorbents, as their capacity is directly related to their surface area and porosity. microanalysis.com.au

Table 4: Compound Names Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | (NH₄)B₅O₈·4H₂O |

| l-prolinium fumarate | C₉H₁₃NO₆ |

| Boric Oxide | B₂O₃ |

| Ammonia | NH₃ |

| Chitosan (B1678972) | (C₈H₁₃NO₅)n |

| Poly(ethylene oxide) | (C₂H₄O)n |

| Ammonium tetrafluoroborate | NH₄BF₄ |

| Water | H₂O |

| Nitrogen | N₂ |

Theoretical and Computational Chemistry of Azanium;pentaborate;tetrahydrate

Electronic Structure Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which is a function of only three spatial coordinates, making it computationally more tractable. researchgate.net For azanium;pentaborate;tetrahydrate, DFT calculations can elucidate the nature of chemical bonding, the distribution of electron density, and the electronic band structure.

DFT studies on related organic-inorganic hybrid perovskites have shown that the organic cations, like the azanium (ammonium) ion, play a crucial role in tuning the energy bands of the material. researchgate.net In the case of this compound, DFT would be used to calculate the projected density of states (PDOS), revealing the contributions of the ammonium (B1175870) cation, the pentaborate anion, and the water molecules to the valence and conduction bands. researchgate.net Such calculations for similar complex borates, like YZnB₅O₁₀ and GdZnB₅O₁₀, have been used to understand the relationship between their electronic structures and optical properties. rsc.org

A typical DFT investigation would involve optimizing the geometry of the crystal structure and then calculating properties such as the band gap and partial charges on each atom. The choice of the exchange-correlation functional (e.g., PBE, B3LYP) is critical and can significantly affect the results, as seen in studies of other hydrated systems. escholarship.orgucla.edu

Table 1: Representative Data from DFT Calculations on Related Borate (B1201080) Systems

| Property | System | Calculated Value | Reference Functional (Example) |

|---|---|---|---|

| Band Gap (E_gap) | YZnB₅O₁₀ | > 6.5 eV | PBE0 |

| Binding Energy | Na₂ATA complex | -694.94 kJ/mol | B3LYP |

| Partial Charge | Varies by atom | - | Mulliken, Hirshfeld, etc. |

Molecular Dynamics Simulations for Lattice Vibrations and Ionic Mobility

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of dynamic processes such as lattice vibrations (phonons) and the diffusion of ions within the crystal.

For this compound, MD simulations would be crucial for understanding the mobility of the ammonium (NH₄⁺) cations and the role of the water molecules in the crystal lattice. The simulations would typically employ a force field, a set of parameters that describes the potential energy of the system. For ionic systems, especially those with high ionic concentrations, polarizable force fields often provide a more accurate description of dynamic properties compared to nonpolarizable ones. acs.orgnih.gov Studies on other ionic liquids and electrolytes have shown that nonpolarizable force fields can underestimate diffusion coefficients significantly. nih.gov

Simulations could track the mean-square displacement of the ammonium ions to calculate their diffusion coefficient and, consequently, their ionic mobility. maine.edu Furthermore, analysis of the atomic trajectories would reveal the vibrational modes of the pentaborate anion framework and the librational modes of the water molecules. These simulations are also instrumental in studying how properties like ionic mobility are affected by factors such as temperature and defects in the crystal structure. Studies of other hydroborates suggest that the mobility of cations is complex and can be facilitated by the rotation of the borate anions. researchgate.net

Computational Modeling of Borate Cluster Stability and Reaction Pathways

The structural integrity of this compound is fundamentally dependent on the stability of its constituent [B₅O₆(OH)₄]⁻ anion, a type of borate cluster. Computational modeling is used to investigate the intrinsic stability of such clusters and the energetic favorability of potential reaction pathways, such as thermal decomposition.

Quantum chemical methods, including DFT, are used to calculate the binding energies of borate clusters. mdpi.comnih.gov These studies can compare the relative stability of different isomers and charge states of boron-oxygen clusters, providing insight into why the specific pentaborate structure is formed. acs.orgresearchgate.net For example, calculations can determine the energy required to remove a water molecule or to break a B-O bond within the cluster, which is key to understanding its thermal stability.

Modeling reaction pathways, such as the multi-step thermal decomposition of this compound, involves locating transition states on the potential energy surface. researchgate.net The dehydration and deamination steps observed experimentally can be modeled to determine their activation energy barriers. acs.org For instance, DFT calculations on the hydrolysis of B₄O₅(OH)₄²⁻ in aqueous solution have identified the transition states and determined the most favorable reaction path. acs.org Similar methods could be applied to model the condensation of pentaborate units, a reaction that occurs during thermal decomposition. mdpi.com

Table 2: Example Binding Energies for Boron Clusters from Computational Models

| Cluster | Method | Specific Binding Energy (eV/atom) |

|---|---|---|

| B₅⁰ (Planar) | DFT | 4.17 |

| B₆⁰ (Planar) | QC | 3.88 |

| B₁₀⁰ (Planar) | DFT | 4.45 |

Note: This table shows calculated stabilities for various neutral boron clusters to exemplify the output of such computational models. mdpi.comnih.gov The stability of the specific pentaborate anion within the crystal lattice involves more complex interactions.

Quantum Chemical Approaches to Hydrogen Bonding Interactions and Lattice Energies

The hydrogen bonds (N-H···O and O-H···O) can be analyzed using methods like Quantum Theory of Atoms in Molecules (QTAIM) or by calculating interaction energies between molecular fragments. These methods provide data on bond lengths, angles, and the electron density at the bond critical points, which correlate with the strength of the hydrogen bond. nih.gov Quantum chemical models can also capture the quantum motion of the shared proton, which is particularly important in hydrogen-bonded systems. arxiv.org

Lattice energy is a measure of the stability of the ionic solid and can be defined as the energy required to separate the solid into its constituent gaseous ions. libretexts.orgchemguide.co.uk While it can be estimated experimentally using the Born-Haber cycle, computational methods allow for a direct calculation. youtube.comyoutube.com This involves calculating the energy of the bulk crystal and the energy of the individual ions in the gas phase. The difference gives the lattice energy. These calculations must accurately account for all electrostatic, induction, dispersion, and repulsion interactions within the crystal.

Table 3: Typical Hydrogen Bond Characteristics from Quantum Chemical Studies

| H-Bond Type | Typical Distance (H···Y) | Typical Angle (X-H···Y) |

|---|---|---|

| N–H⋯O | 1.70–2.00 Å | 160–180° |

| O–H⋯O | Varies with strength | > 110° |

| N–H⋯F | Varies | ~165° |

Note: This table provides typical geometric parameters for hydrogen bonds as determined in broad computational studies. nih.govd-nb.info Specific values for this compound would require dedicated calculations.

Prediction of Structural Features, Polymorphism, and Phase Behavior

Computational methods are increasingly used to predict the crystal structure of materials and to explore the possibility of polymorphism—the existence of multiple crystal forms. nih.gov For this compound, computational screening could predict its stable crystal structure and identify potential, yet undiscovered, polymorphs.

Crystal structure prediction typically involves generating a multitude of plausible crystal packings and ranking them based on their calculated lattice energies. nih.gov These methods have been successfully applied to predict stable phases in various boride-based materials. diva-portal.org Research has noted the existence of α and β phases of ammonium pentaborate tetrahydrate, which could be further investigated using these predictive models to understand their relative stabilities and the energetic barriers for phase transitions. mdpi.com

Furthermore, computational models can predict how the crystal structure behaves under different conditions of temperature and pressure. unimi.it MD simulations or DFT-based calculations can be used to construct phase diagrams, showing the stability fields for different solid phases or the melting behavior. This is particularly relevant for understanding the material's response to environmental changes and its processing conditions. nih.gov

Reactivity and Transformation Pathways of Azanium;pentaborate;tetrahydrate

Thermal Decomposition Mechanisms and Products

The thermal decomposition of azanium;pentaborate;tetrahydrate is a multi-step process primarily involving dehydration (loss of water) followed by deamination (loss of ammonia). researchgate.netcapes.gov.br

The initial stage of decomposition begins at approximately 110°C (230°F), where the compound loses two of its four water molecules of hydration. borax.com Further heating leads to the release of the remaining water of hydration. borax.com The deamination step, where ammonia (B1221849) is released, has been observed to occur between 310-335°C. researchgate.net The ultimate solid product of this complete decomposition is boric oxide (B₂O₃). borax.comresearchgate.net

Studies using thermogravimetric analysis (TGA) and differential thermal analysis (DTA) have confirmed that the decomposition to boron oxide happens in two main stages: dehydration and deamination. researchgate.netcapes.gov.br The dehydration process for ammonium (B1175870) pentaborate octahydrate has been noted to occur in a narrow temperature range of 165-175°C. researchgate.net

It is noteworthy that ammonium pentaborate is considered more thermally stable than ammonium tetraborate (B1243019). When heated to 150°C, ammonium pentaborate loses two moles of water with minimal loss of ammonia, whereas ammonium tetraborate shows a significant ammonia vapor pressure even at room temperature. researchgate.net

Table 1: Thermal Decomposition Stages of this compound

| Temperature Range | Process | Products Released | Solid Residue |

|---|---|---|---|

| ~110°C | Partial Dehydration | 2 moles H₂O | Azanium;pentaborate;dihydrate |

| >110°C | Complete Dehydration | Remaining 2 moles H₂O | Anhydrous Azanium;pentaborate |

Hydrolysis and Aqueous Solution Chemistry

This compound is soluble in water, with a solubility of about 10.9% by weight at room temperature. borax.com Its solutions are basic, with a pH greater than 7.0. nih.govnoaa.gov An interesting characteristic is that the pH of its aqueous solutions decreases slightly as the concentration of the salt increases. borax.comborax.com

The chemistry of borates in aqueous solution is complex, as various polyborate anions can exist in equilibrium. researchgate.net When this compound dissolves in water, the pentaborate anion, [B₅O₆(OH)₄]⁻, is the primary species. However, depending on concentration and pH, it can be part of an equilibrating system that includes boric acid, B(OH)₃, and other polyborate ions like the triborate anion, [B₃O₃(OH)₄]⁻, and the tetrahydroxyborate anion, [B(OH)₄]⁻. researchgate.netresearchgate.net

DFT-based calculations have elucidated the hydrolysis mechanism of the pentaborate anion. researchgate.net The process is believed to initiate with the formation of a B₅O₅(OH)₆⁻ intermediate. From there, two pathways are possible:

Principal Reaction: Hydrolysis at the bridge between a six-membered ring and a branch BO₃ unit, yielding boric acid and the triborate anion. The triborate anion can further hydrolyze to boric acid and the tetrahydroxyborate anion in dilute solutions. researchgate.net

Secondary Reaction: Hydrolysis at a bridge position within the ring, forming a "network-chain" B₅O₄(OH)₈⁻ structure, which then breaks down further. researchgate.net

Prolonged reflux of an aqueous slurry of ammonium pentaborate can lead to its conversion into synthetic ammonioborite, (NH₄)₃B₁₅O₂₀(OH)₈, which features a larger polyborate anion formed from the condensation of three pentaborate anions. researchgate.net

Interactions with Other Chemical Species and Materials

This compound exhibits reactivity with various chemical species, which underpins its utility in several industrial applications.

Metallic Oxides: At high temperatures, it acts as an excellent solvent for metallic oxides. This property is utilized in the preparation of special welding, soldering, and brazing fluxes for stainless steel and non-ferrous metals, particularly where alkali borates are unsuitable. borax.com

Organic Compounds and Polymers: It is used as a flame retardant in polymers like epoxy, TPU, and urethane (B1682113) foam, where it functions as a spumific agent and char promoter. borax.com In cellulosic materials such as insulation and paper, it alters combustion reactions to promote the formation of a char barrier. borax.com Research has also shown the formation of a novel polymer-inclusion compound where poly(ethylene-glycol) (PEG) chains are hosted within a supramolecular framework of ammonium pentaborate. semanticscholar.org This inclusion compound forms after the initial thermolysis of ammonia borane (B79455) in the presence of PEG, followed by hydrolysis of the products by ambient moisture. semanticscholar.org

Cations: As a basic salt, it reacts to neutralize acids. nih.govnoaa.gov Its use is often preferred when alkali metal cations cannot be tolerated in a formulation. borax.com In water treatment, it is used for corrosion inhibition, protecting ferrous metals from oxidation. borax.com It is also a key component in the electrolyte for electrolytic capacitors, where it helps in forming a thin, protective oxide film on aluminum foil. borax.com Reactions with 1,n-diaminoalkanes in the absence of water can lead to novel pentaborate derivatives with N→B dative bonds, forming zwitterions or large borate (B1201080) dianions. researchgate.net

Solid-State Transformations and Phase Interconversions

The primary solid-state transformation of this compound is its dehydration upon heating. As mentioned in the thermal decomposition section, it loses two water molecules at around 110°C to form the dihydrate. borax.com This process is a solid-state phase transformation from the tetrahydrate crystalline form to a lower hydrate (B1144303) form. Such transformations, where a hydrated crystal loses water to form a different crystalline phase (anhydrous or a lower hydrate), are crucial in understanding the stability and processing of hydrated salts. rsc.orgmdpi.com While specific studies on the polymorphic transformations of this compound beyond dehydration are not prevalent in the provided search results, the initial dehydration step is a well-documented solid-state interconversion.

Reaction Kinetics and Mechanistic Studies of Chemical Processes Involving this compound

Detailed kinetic studies specifically on the reactions of this compound are not extensively covered in the search results. However, mechanistic insights can be inferred from the studies on its thermal decomposition and hydrolysis.

The thermal decomposition has been established as a stepwise process, with distinct stages for dehydration and deamination. researchgate.netcapes.gov.br The kinetics of such solid-state decompositions are often complex and can be influenced by factors like heating rate, particle size, and atmospheric conditions.

Mechanistic studies on the hydrolysis of the pentaborate anion using DFT calculations have provided a detailed, step-by-step pathway at the molecular level. researchgate.net These studies show that the hydrolysis is not a simple dissolution but a series of reactions involving the formation of intermediates and the breaking of specific B-O bonds within the complex polyborate structure. The structure of the borate anion and the coordination of the bridging oxygen atoms are identified as key factors controlling the hydrolysis process. researchgate.net

Further research would be needed to establish detailed kinetic parameters, such as activation energies and rate constants, for the various transformation pathways of this compound.

Advanced Materials Applications and Functional Roles of Azanium;pentaborate;tetrahydrate

Nonlinear Optical (NLO) Material Research

Azanium;pentaborate;tetrahydrate has attracted attention in the field of nonlinear optics due to its potential for frequency conversion and other photonic applications. researchgate.netspringerprofessional.de Researchers have investigated its second- and third-order nonlinear optical properties, as well as methods to enhance these properties through doping.

Second Harmonic Generation (SHG) Efficiency Investigations

Second harmonic generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency. The efficiency of this process in ammonium (B1175870) pentaborate crystals has been a subject of study. The Kurtz-Perry method, using an Nd:YAG laser with a wavelength of 1064 nm, has been employed to confirm the SHG efficiency of ammonium pentaborate. springerprofessional.de This technique is a standard for characterizing the NLO response of powdered crystalline materials.

Third-Order Nonlinearity and Photonic Applications

The third-order nonlinear optical properties of this compound have been explored using the Z-scan technique with excitation wavelengths of 532 nm and 1064 nm. researchgate.net This technique allows for the determination of the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). These parameters are crucial for understanding the material's potential in applications such as optical limiting and all-optical switching. researchgate.netresearchgate.net

At an excitation wavelength of 532 nm, the nonlinear refractive index (n₂) was found to be in the range of -1.55 × 10⁻⁵ cm²/GW to -2.74 × 10⁻⁵ cm²/GW, while the nonlinear absorption coefficient (β) ranged from 0.038 cm/GW to 0.093 cm/GW. researchgate.net At 1064 nm, the n₂ values were between -1.69 × 10⁻⁵ cm²/GW and -2.16 × 10⁻⁵ cm²/GW, with β values from 0.082 cm/GW to 0.137 cm/GW. researchgate.net The negative sign of the nonlinear refractive index indicates a self-defocusing effect. researchgate.net

The third-order nonlinear optical susceptibility (χ⁽³⁾) of ammonium pentaborate dihydrate has been reported as 3.487 × 10⁻⁸ esu, further supporting its potential for nonlinear optical applications. researchgate.net

The following table summarizes the third-order nonlinear optical properties of this compound at different excitation wavelengths and power densities. researchgate.net

| Excitation Wavelength (nm) | Power Density (GW/cm²) | Nonlinear Refractive Index (n₂) (cm²/GW) | Nonlinear Absorption Coefficient (β) (cm/GW) |

| 532 | 0.38 | -1.55 × 10⁻⁵ | 0.038 |

| 532 | 0.57 | -1.63 × 10⁻⁵ | 0.042 |

| 532 | 0.76 | -1.87 × 10⁻⁵ | 0.057 |

| 532 | 0.92 | -2.74 × 10⁻⁵ | 0.093 |

| 1064 | Not Specified | -1.69 × 10⁻⁵ | 0.082 |

| 1064 | Not Specified | -1.89 × 10⁻⁵ | 0.086 |

| 1064 | Not Specified | -1.91 × 10⁻⁵ | 0.108 |

| 1064 | Not Specified | -1.99 × 10⁻⁵ | 0.132 |

| 1064 | Not Specified | -2.16 × 10⁻⁵ | 0.137 |

Engineering Optical Properties through Doping (e.g., ZnS, L-serine)

Doping is a common strategy to tailor the optical properties of materials. In the case of ammonium pentaborate, doping with substances like L-serine has been shown to enhance its nonlinear optical characteristics. researchgate.netspringerprofessional.de Single crystals of L-serine-doped ammonium pentaborate have been grown using a low-temperature solution growth technique. researchgate.netbohrium.com Studies have shown that the SHG efficiency of L-serine-doped APB crystals is 1.10 times higher than that of pure APB crystals. researchgate.netbohrium.com This enhancement is attributed to the introduction of proton and carboxy groups and phonon-induced structural displacements. bohrium.com Furthermore, doping with L-serine has been found to increase the optical transmittance of the crystals. springerprofessional.debohrium.com

While direct studies on doping this compound with ZnS were not found, research on doping ZnS with other elements provides insight into how doping can modify optical properties. chalcogen.rointernationaljournalcorner.comresearchgate.net For instance, doping ZnS with silver (Ag) has been shown to shift the photoluminescence emission peak and significantly increase its intensity. chalcogen.ro This suggests that doping this compound with suitable materials could be a promising avenue for further enhancing its optical properties for specific applications.

Electrochemical Device Components

This compound also plays a crucial role in the field of electrochemistry, particularly in the fabrication of energy storage devices like capacitors.

Electrolytic Capacitor Development and Oxide Film Formation

Ammonium pentaborate is utilized in the manufacturing of both wet and dry electrolytic capacitors. borax.comborax.com A special quality grade of ammonium pentaborate is used for developing a thin, insulating oxide film on aluminum foil, which acts as the dielectric in the capacitor. borax.comborax.com This is achieved by immersing the aluminum foil in an aqueous electrolyte solution containing boric acid and ammonium borate (B1201080) and applying an electric current. borax.com The purity of the ammonium pentaborate is critical for producing high-quality capacitors. borax.comborax.com The compound is also inserted into the aluminum container during the final assembly of the capacitor. borax.com

Electrolyte formulations for capacitors can include mixtures of glycol-ammonium borates and ammonium acetate-borates. borax.com The use of ammonium salts is particularly beneficial for high-voltage applications. borax.com An international patent details electrolyte mixtures containing ethylene (B1197577) glycol, polyethylene (B3416737) glycol, and ammonium pentaborate. residuoselectronicosal.org

Precursors for Boron-Nitrogen Co-Doped Porous Carbon Materials in Supercapacitors

A significant application of this compound is as a precursor for the synthesis of boron-nitrogen co-doped porous carbon (B/N-C) materials used in supercapacitors. researchgate.net In this process, biomass waste, such as fir bark, can be used as the carbon precursor, while ammonium pentaborate tetrahydrate serves as both the boron and nitrogen source. researchgate.net The co-doping of boron and nitrogen into the carbon structure creates a synergistic effect that enhances the material's electrochemical properties, including specific capacitance and cycling stability. researchgate.netresearchgate.net These B/N-C materials exhibit high specific surface areas, which is advantageous for electrochemical energy storage. researchgate.net

Research has shown that B/N co-doped carbon nanospheres, synthesized using chitosan (B1678972) and boric acid, can achieve a specific capacitance of up to 336.7 F g⁻¹ at a current density of 1 A g⁻¹. nih.gov These materials also demonstrate excellent cycling stability, retaining a high percentage of their specific capacitance after thousands of cycles. nih.gov Similarly, B/N co-doped porous carbons derived from boron-containing polybenzoxazines have exhibited high specific capacitance (286 F·g−1 at 0.05 A·g−1) and good cycling stability. mdpi.com The introduction of boron and nitrogen heteroatoms is believed to create unique electronic distributions and structural distortions that improve electrochemical performance. researchgate.netcore.ac.uk

The following table presents a selection of research findings on the performance of supercapacitors using B/N co-doped carbon materials derived from various precursors, including those related to azanium pentaborate.

| Precursors | Doping Source | Specific Capacitance | Current Density | Cycling Stability | Reference |

| Fir bark, Ammonium pentaborate tetrahydrate | Ammonium pentaborate tetrahydrate | Not specified in abstract | Not specified in abstract | Not specified in abstract | researchgate.net |

| Boric acid-polyaniline | Boric acid-polyaniline | 504.0 F g⁻¹ | 1.0 A g⁻¹ | 97.4% after 10,000 cycles | researchgate.net |

| Chitosan, Boric acid | Chitosan, Boric acid | 336.7 F g⁻¹ | 1 A g⁻¹ | 96.8% after 10,000 cycles | nih.gov |

| Boron-containing polybenzoxazines | Boron-containing polybenzoxazines | 286 F·g−1 | 0.05 A·g−1 | >92% after 1000 cycles | mdpi.com |

| Citric acid, Boric acid, Nitrogen | Boric acid, Nitrogen | 268 F g⁻¹ | 0.1 A g⁻¹ | Not specified | researchgate.net |

Fire Retardancy Mechanisms and Material Integration

Ammonium pentaborate is a well-established fire retardant, particularly effective for its ability to promote char formation and modify combustion processes in various materials. borax.comborax.com Its mechanism involves both chemical and physical actions that collectively reduce flammability.

Chemical Role in Char Formation and Combustion Modification in Polymeric Materials

In polymeric materials, ammonium pentaborate functions as a char promoter, spumific agent, and flame retardant, particularly in systems like epoxy, thermoplastic polyurethane (TPU), and urethane (B1682113) foam. borax.com The fire-retardant action of borates involves altering the oxidation reactions during combustion to favor the formation of a carbonaceous residue, or char. borax.com

Upon heating, several key processes occur:

Water Release: The compound is stable up to approximately 110°C (230°F), at which point it begins to release its water of hydration. borax.com This endothermic process absorbs heat, cooling the polymer surface. researchgate.net

Formation of a Protective Layer: As temperatures rise further, it decomposes to boric oxide and ammonia (B1221849). borax.com On the surface of a burning polymer, such as nylon 6, the ammonium pentaborate forms a protective inorganic glass layer. researchgate.net This glassy barrier insulates the underlying material from heat, hinders the diffusion of combustible gases to the flame front, and protects the newly formed char from oxidative degradation. borax.comresearchgate.net

Char Promotion: The formation of a stable char layer is crucial. borax.com This char acts as a physical barrier that reduces the rate of heat and mass transfer between the gas and condensed phases, effectively slowing the combustion cycle and inhibiting the spread of fire. borax.commdpi.com

| Mechanism | Description | Contributing Compound/Process |

|---|---|---|

| Cooling Effect | Endothermic release of water absorbs heat from the substrate. | Dehydration of this compound researchgate.net |

| Barrier Formation | Forms a glassy, inorganic film on the polymer surface upon heating. researchgate.net | Decomposition to Boric Oxide borax.comresearchgate.net |

| Char Promotion | Alters decomposition pathways to favor the formation of a stable carbonaceous residue. borax.comborax.com | Boric Oxide and modified oxidation reactions borax.com |

| Gas Dilution | Release of non-combustible gases (water vapor, ammonia) dilutes flammable volatiles and oxygen in the flame zone. borax.comresearchgate.net | Decomposition of the compound borax.com |

Application in Cellulosic Materials: Wood Composites, Textiles, and Paper

Ammonium pentaborate is widely used in flame-proofing formulations for a variety of cellulosic materials, including wood composites, textiles, paper, and insulation. borax.comchemimpex.com Borates are particularly effective in protecting these materials by promoting char formation, which creates a barrier to combustion and diverts the decomposition products that would otherwise smolder. borax.comborax.com

In a study on enhancing the flame retardancy of cotton fabric, ammonium pentaborate was used as a key additive in a silica-based sol-gel finishing treatment. researchgate.net Its role was identified as a synergistic one, where it contributes by:

Releasing water molecules, which cools the burning zone. researchgate.net

Diluting oxygen and the flammable gaseous products of combustion. researchgate.net

Promoting the formation of char, which acts as a protective layer. researchgate.net

The application of borates is a long-standing practice for imparting fire resistance to wood and wood-derived products like particleboard and cellulose (B213188) insulation. usda.govresearchgate.net They can be used alone or in combination with other fire retardants, such as nitrogen and phosphorus compounds, to achieve synergistic effects. researchgate.net

Advanced Ceramic Precursors and Glass Formers

Ammonium pentaborate serves as a precursor material in the manufacturing of advanced ceramics and glasses. chemimpex.com When heated sufficiently, it decomposes, releasing its water of hydration and ammonia, ultimately yielding boric oxide (B₂O₃). borax.com Boric oxide is a fundamental component of many specialty glasses, such as borosilicate glass, and is used in various ceramic compositions. researchgate.net

In its role as a fluxing agent in glass and ceramic production, ammonium pentaborate lowers the melting temperatures of the raw material mixtures. chemimpex.com This facilitates easier processing and can improve the quality and homogeneity of the final product. chemimpex.com The formation of an inorganic glass layer from ammonium pentaborate on the surface of burning polymers is a direct demonstration of its glass-forming capabilities at high temperatures. researchgate.net The conversion of chemical precursors into ceramic materials is a versatile method for creating advanced materials with tailored properties. uni-bremen.de

Corrosion Inhibition Mechanisms in Metallic Systems

Ammonium pentaborate is utilized as a corrosion inhibitor, offering protection primarily for ferrous metals against oxidation. borax.comborax.com It is often incorporated into proprietary water treatment chemical formulations to prevent corrosion in industrial systems. borax.com

The mechanism of inhibition is generally attributed to the formation of a protective film on the metal surface. As a basic salt, its solutions are alkaline, which can help passivate the metal surface. nih.gov The borate ions can adsorb onto the metal, creating a barrier that isolates the metal from corrosive agents in the environment. Studies on similar compounds, like ammonium molybdate (B1676688) tetrahydrate, show that the inhibitor molecules can adsorb onto the steel surface, minimizing the mobility and penetration of corrosive ions into the active sites of the metal. tms.org This adsorption can block both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reaction sites, classifying it as a mixed-type inhibitor. tms.orgresearchgate.net

Fluxing Agents in High-Temperature Metallurgy (e.g., welding, soldering, brazing of non-ferrous metals)

In high-temperature metallurgy, ammonium pentaborate functions as an effective fluxing agent for welding, soldering, and brazing, particularly for stainless steel and various non-ferrous metals. borax.com A key advantage is its suitability for applications where alkali metal-based fluxes (like those containing sodium or potassium) cannot be used. borax.com

The primary role of a flux is to clean the metal surfaces by dissolving and removing metal oxides, which facilitates the flow and adhesion of the molten filler metal. superiorflux.commelkib.com Ammonium pentaborate is an excellent solvent for metallic oxides at high temperatures, ensuring a clean, oxide-free surface that promotes the formation of a strong, continuous joint. borax.com Upon heating, the flux forms a protective layer that prevents re-oxidation of the heated surfaces during the joining operation.

Environmental Chemical Roles: Buffering Agent in Soil Chemistry

In agricultural and environmental contexts, ammonium pentaborate can act as a pH buffering agent in soil. chemimpex.com As an alkaline salt, it creates solutions with a pH greater than 7.0, allowing it to neutralize excess acidity in the soil. borax.comnih.gov

| Concentration (%) | pH Value |

|---|---|

| 0.1 | 8.48 |

| 0.5 | 8.44 |

| 1.0 | 8.35 |

| 2.0 | 8.16 |

| 5.0 | 7.74 |

By stabilizing soil pH, it can improve the availability of essential nutrients for crops. chemimpex.com The compound is soluble in water and can leach through normal soil, allowing it to be distributed within the soil profile. riotinto.com Its ability to neutralize acids is fundamental to its role as a buffer, helping to maintain a more stable chemical environment for plant growth. nih.gov